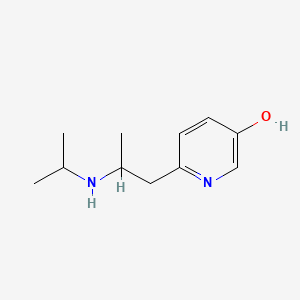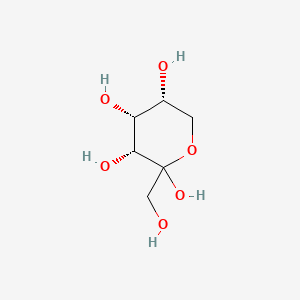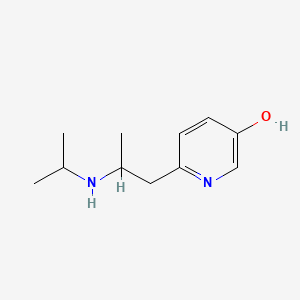
(R)-(+)-Terfenadine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Terfenadine is an antihistamine that was widely used for the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. Terfenadine was known for its efficacy in alleviating allergy symptoms without causing significant drowsiness, a common side effect of many antihistamines. due to its potential to cause cardiac arrhythmias, it has been largely replaced by its active metabolite, fexofenadine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Terfenadine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring, which is a key structural component of terfenadine.
Introduction of the Hydroxy Group: A hydroxy group is introduced at a specific position on the piperidine ring through a series of reactions, including oxidation and reduction steps.
Attachment of the Phenyl Groups: The phenyl groups are attached to the piperidine ring through Friedel-Crafts alkylation reactions.
Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the ®-(+)-enantiomer of terfenadine.
Industrial Production Methods: Industrial production of ®-(+)-Terfenadine typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The resolution of enantiomers is often achieved using chiral chromatography or crystallization techniques.
化学反应分析
Types of Reactions: ®-(+)-Terfenadine undergoes various chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can modify the hydroxy group or other functional groups on the molecule.
Substitution: Substitution reactions can occur at the phenyl rings or the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Fexofenadine: The primary product formed from the oxidation of terfenadine.
Various Derivatives: Depending on the specific reactions and conditions, a variety of terfenadine derivatives can be synthesized.
科学研究应用
®-(+)-Terfenadine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying chiral resolution and enantioselective synthesis.
Biology: Research has focused on its interactions with histamine receptors and its effects on cellular signaling pathways.
Medicine: Although its use as a medication has declined, it remains a valuable compound for studying the pharmacokinetics and pharmacodynamics of antihistamines.
作用机制
®-(+)-Terfenadine exerts its effects by competitively binding to histamine H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding prevents histamine from interacting with its receptors, thereby inhibiting the formation of edema, flare, and pruritus associated with allergic reactions. Unlike some other antihistamines, terfenadine does not readily cross the blood-brain barrier, resulting in minimal central nervous system depression .
相似化合物的比较
Fexofenadine: The active metabolite of terfenadine, which has a similar structure but does not cause cardiac arrhythmias.
Astemizole: Another antihistamine with a similar mechanism of action but also associated with cardiac risks.
Loratadine: A second-generation antihistamine with a similar therapeutic profile but a different chemical structure.
Uniqueness: ®-(+)-Terfenadine is unique in its specific chiral configuration and its ability to provide effective allergy relief without significant drowsiness. its potential to cause cardiac arrhythmias due to QT interval prolongation has led to its replacement by safer alternatives such as fexofenadine .
属性
CAS 编号 |
126830-75-9 |
|---|---|
分子式 |
C32H41NO2 |
分子量 |
471.7 g/mol |
IUPAC 名称 |
(1R)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m1/s1 |
InChI 键 |
GUGOEEXESWIERI-SSEXGKCCSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


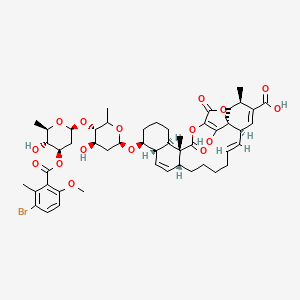
![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)
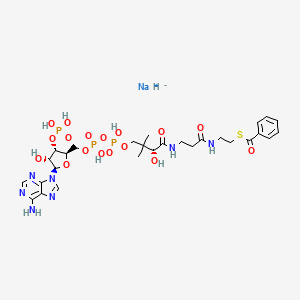
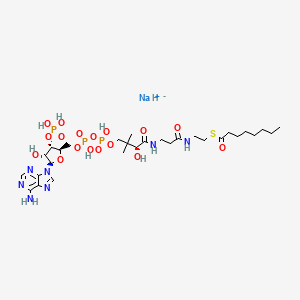
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)
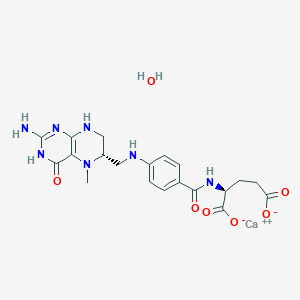
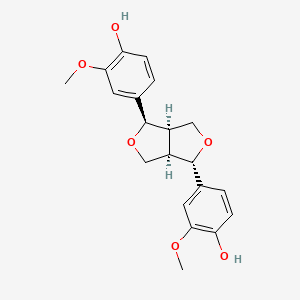
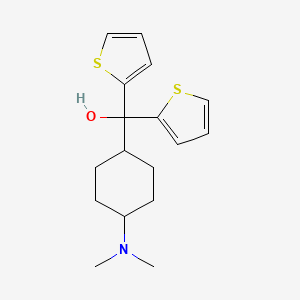
![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)
